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molecular formula C19H40O3 B8765956 1,3-Dioctyl glyceryl ether CAS No. 24631-68-3

1,3-Dioctyl glyceryl ether

Cat. No. B8765956
M. Wt: 316.5 g/mol
InChI Key: RBGYBTJRVDFANH-UHFFFAOYSA-N
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Patent
US06207845B1

Procedure details

Octyl alcohol (11.7 g; 0.09 mol) and methanesulfonic acid (0.50 g; 5.50 mmol) were placed in a 100-ml four-necked flask and heated up to 95° C. while stirring them under nitrogen. Octyl glycidyl ether (17.1 g; 0.09 mol) was then added dropwise over 10 minutes, and the resultant mixture was stirred for 8 hours as it was. After completion of the reaction, the reaction mixture was washed with a 4N aqueous solution (40 ml) of sodium hydroxide and additionally twice with water (40 ml) and then purified by column chromatography on silica gel (developing solvent: hexane) to obtain 2.0 g of 1,3-dioctyl glyceryl ether (9,13-dioxa-11-heneicosanol) as a colorless transparent oil (yield: 7%).
Quantity
11.7 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
17.1 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:9])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].CS(O)(=O)=O.[CH2:15]([O:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH3:27])[CH:16]1[O:18][CH2:17]1>>[CH3:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][CH2:1][O:9][CH2:17][CH:16]([OH:18])[CH2:15][O:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH3:27]

Inputs

Step One
Name
Quantity
11.7 g
Type
reactant
Smiles
C(CCCCCCC)O
Name
Quantity
0.5 g
Type
reactant
Smiles
CS(=O)(=O)O
Step Two
Name
Quantity
17.1 g
Type
reactant
Smiles
C(C1CO1)OCCCCCCCC
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Stirring
Type
CUSTOM
Details
while stirring them under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of the reaction
WASH
Type
WASH
Details
the reaction mixture was washed with a 4N aqueous solution (40 ml) of sodium hydroxide and additionally twice with water (40 ml)
CUSTOM
Type
CUSTOM
Details
purified by column chromatography on silica gel (developing solvent: hexane)

Outcomes

Product
Name
Type
product
Smiles
CCCCCCCCOCC(COCCCCCCCC)O
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: PERCENTYIELD 7%
YIELD: CALCULATEDPERCENTYIELD 7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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